molecular formula C10H8N2 B069480 5-Methyl-1H-indole-3-carbonitrile CAS No. 194490-13-6

5-Methyl-1H-indole-3-carbonitrile

Cat. No.: B069480
CAS No.: 194490-13-6
M. Wt: 156.18 g/mol
InChI Key: JIQYBYFWPOTTCP-UHFFFAOYSA-N
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Description

YKL-05-124 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has garnered significant attention due to its ability to induce cell cycle arrest and inhibit gene expression driven by the E2F family of transcription factors. YKL-05-124 is particularly notable for its high selectivity for CDK7 over other cyclin-dependent kinases, making it a valuable tool in cancer research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YKL-05-124 involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.

    Functionalization: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.

Industrial Production Methods

While specific industrial production methods for YKL-05-124 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

YKL-05-124 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups that enhance the compound’s activity or selectivity.

Scientific Research Applications

YKL-05-124 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the role of CDK7 in various chemical pathways and reactions.

    Biology: Helps in understanding the cell cycle regulation and the role of CDK7 in gene expression.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to induce cell cycle arrest and inhibit tumor growth.

    Industry: Potential applications in the development of new drugs and therapeutic strategies targeting CDK7.

Comparison with Similar Compounds

Similar Compounds

    THZ1: Another CDK7 inhibitor with a similar mechanism of action but different selectivity and potency profiles.

    SNS-032: A broader CDK inhibitor that targets multiple cyclin-dependent kinases, including CDK2, CDK7, and CDK9.

    Flavopiridol: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK4, CDK6, and CDK9.

Uniqueness of YKL-05-124

YKL-05-124 stands out due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its irreversible binding to CDK7 ensures prolonged inhibition, which can be advantageous in therapeutic settings .

Properties

IUPAC Name

5-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQYBYFWPOTTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598984
Record name 5-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-13-6
Record name 5-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-formyl-5-methylindole (0.50 g), hydroxylamine hydrochloride (0.44 g) and sodium acetate (0.52 g) in acetic acid (5 ml) was stirred for 2 hours, then acetic anhydride (2.5 ml) was added to the mixture and allowed to react under reflux for 0.5 hour. After cooling, the reaction mixture was poured into ice-water and extracted with ethyl acetate. After filtration of insoluble materials, the filtrate was washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixture of ethyl acetate and chloroform. The fractions containing the objective compounds were combined and concentrated under reduced pressure to give 3-cyano-5-methylindole (109 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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